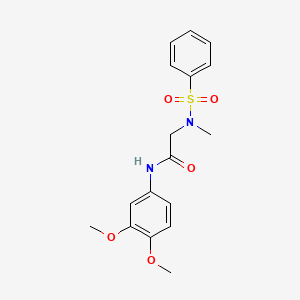![molecular formula C19H22FN3O3S2 B4732308 N-(4-ethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4732308.png)
N-(4-ethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide, commonly known as EFPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EFPT belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The exact mechanism of action of EFPT is not fully understood, but it is believed to act through multiple pathways. EFPT has been shown to modulate the activity of various neurotransmitters such as serotonin, dopamine, and norepinephrine. EFPT has also been found to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters. EFPT has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
EFPT has been found to have various biochemical and physiological effects. EFPT has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. EFPT has also been found to increase the levels of anti-inflammatory cytokines such as IL-10. EFPT has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival. EFPT has also been found to increase the levels of cAMP, which is involved in various cellular processes such as gene expression and neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
EFPT has several advantages for lab experiments. EFPT is easy to synthesize and can be obtained in high yield. EFPT has also been found to be stable under various conditions and can be stored for extended periods. EFPT has been shown to have low toxicity and can be administered orally. However, EFPT has some limitations for lab experiments. EFPT has poor solubility in water and requires the use of organic solvents for administration. EFPT also has low bioavailability and can be rapidly metabolized in vivo.
Orientations Futures
EFPT has several potential future directions for scientific research. EFPT can be further studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. EFPT can also be studied for its potential use as a cognitive enhancer and anxiolytic agent. EFPT can be further optimized for its pharmacokinetic properties to improve its bioavailability and efficacy. EFPT can also be studied for its potential use in combination therapy with other drugs for synergistic effects.
Conclusion:
EFPT is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EFPT has been found to exhibit anti-inflammatory, analgesic, antidepressant, and anxiolytic properties. EFPT has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. EFPT has several advantages for lab experiments, but also has some limitations. EFPT has several potential future directions for scientific research, and further studies are needed to fully understand its pharmacological properties.
Applications De Recherche Scientifique
EFPT has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, antidepressant, and anxiolytic properties. EFPT has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. EFPT has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. EFPT has also been found to have a neuroprotective effect and can prevent neuronal damage in animal models of Parkinson's disease and epilepsy.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-4-(4-fluorophenyl)sulfonylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S2/c1-2-26-17-7-5-16(6-8-17)21-19(27)22-11-13-23(14-12-22)28(24,25)18-9-3-15(20)4-10-18/h3-10H,2,11-14H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZPKNFTHMAAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[3-(isopropoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4732227.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethoxybenzyl)-N-methylmethanamine](/img/structure/B4732230.png)


![6-({4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4732241.png)

![9-tert-butyl-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4732264.png)
![1-[(4-tert-butylbenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4732278.png)
![N-(4-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4732279.png)

![1-(4-chlorophenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4732287.png)

![N-(2-methyl-4-nitrophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4732310.png)

